molecular formula C17H21N3O3S B2838066 2-(benzylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide CAS No. 2034290-79-2

2-(benzylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No.: B2838066
CAS No.: 2034290-79-2
M. Wt: 347.43
InChI Key: SUIMENIEBITMHX-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a synthetic small molecule characterized by a hybrid heterocyclic structure. This compound features a 1,2,4-oxadiazole core, a pharmacophore known for its diverse biological activities and prevalence in medicinal chemistry research. The oxadiazole ring is substituted at the 3-position with a tetrahydropyran (oxan-4-yl) group, which can influence the molecule's pharmacokinetic properties, and at the 5-position with a methylacetamide side chain. This acetamide moiety is further functionalized with a benzylsulfanyl group, adding to the compound's structural complexity and potential for interaction with biological targets . Compounds containing the 1,2,4-oxadiazole scaffold are of significant interest in scientific research and have been investigated for a wide range of potential applications . Similarly, molecules designed with acetamide linkers have been explored for their enzyme inhibitory potential against targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the study of neurodegenerative conditions . Other heterocycle-bearing compounds have been studied as regulators of critical cellular processes and evaluated in screening programs against various cancer cell lines . The specific research applications and mechanism of action for 2-(benzylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide are yet to be fully characterized and represent an opportunity for further investigation. Researchers may find this compound useful as a building block in chemical synthesis or as a candidate for profiling in biological screening assays. This product is intended for Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-benzylsulfanyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-15(12-24-11-13-4-2-1-3-5-13)18-10-16-19-17(20-23-16)14-6-8-22-9-7-14/h1-5,14H,6-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIMENIEBITMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzylthio Intermediate: The benzylthio group can be introduced via a nucleophilic substitution reaction using benzyl chloride and sodium thiolate.

    Construction of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids.

    Attachment of the Tetrahydro-2H-pyran Ring: The tetrahydro-2H-pyran ring can be introduced via a nucleophilic addition reaction using tetrahydropyranyl chloride and a suitable nucleophile.

    Final Coupling Reaction: The final step involves coupling the benzylthio intermediate with the oxadiazole and tetrahydro-2H-pyran intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of flow microreactor systems, which offer better control over reaction parameters and can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The oxadiazole ring can interact with nucleic acids, affecting their function. The tetrahydro-2H-pyran ring can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and analogous acetamide derivatives:

Compound Name / ID Core Structure R1 (Oxadiazole Substituent) R2 (Sulfanyl/Acetamide Substituent) Key Features
Target Compound 1,2,4-Oxadiazole Oxan-4-yl Benzylsulfanyl Enhanced solubility (oxan-4-yl), moderate lipophilicity (benzylsulfanyl)
11g 1,2,4-Oxadiazole 4-Chlorophenyl 4-Chlorophenoxy High hydrophobicity (dual chloro groups), lower solubility
11h 1,2,4-Oxadiazole Phenyl 4-Chlorophenoxy Balanced lipophilicity, potential for π-π interactions
11i 1,2,4-Oxadiazole 4-Chlorophenyl p-Tolyloxy Increased steric bulk (methyl group), moderate solubility
2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole Indole-methyl Varied acetamide Planar indole moiety may enhance DNA intercalation or receptor binding
876877-95-1 1,3,4-Oxadiazole 5-Methyl-1,2-oxazol-3-yl Pyridin-2-yl Heteroaromatic pyridine group; potential for metal coordination

Key Observations:

  • The oxan-4-yl group in the target compound distinguishes it from chlorophenyl or phenyl substituents in analogs like 11g–11h, likely improving aqueous solubility due to the oxygen-rich tetrahydropyran ring .
  • Compared to 1,3,4-oxadiazole derivatives (e.g., ), the 1,2,4-oxadiazole core in the target compound may confer greater metabolic stability due to reduced ring strain .
  • The benzylsulfanyl group offers a balance between lipophilicity and reactivity, contrasting with the indole () or pyridine () groups, which may prioritize specific binding interactions.

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

Compound Melting Point (°C) HPLC Purity (%) LogP (Predicted) Solubility (Predicted)
Target Compound N/A N/A ~2.5–3.0 Moderate (oxan-4-yl)
11g 133.4–135.8 99.9 ~4.2 Low (chlorophenyl)
11h 108.3–109.5 99.8 ~3.8 Moderate
11i 133.5–134.3 99.7 ~3.5 Moderate
  • The absence of halogen substituents (e.g., chlorine in 11g) may reduce toxicity risks in the target compound.

Biological Activity

The compound 2-(benzylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a synthetic derivative that has garnered interest for its potential biological activities. This article delves into its biological activity, focusing on antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N2O2SC_{21}H_{26}N_{2}O_{2}S with a molecular weight of approximately 370.51 g/mol. Its structure includes a benzylsulfanyl group and an oxadiazole moiety, which are known to contribute to various biological activities.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of compounds similar to 2-(benzylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide . For instance, compounds containing oxadiazole derivatives have shown promising results in inhibiting the proliferation of cancer cells.

Case Study: Antitumor Efficacy

A study evaluated the antitumor activity of various oxadiazole derivatives against human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that some derivatives exhibited significant cytotoxicity with IC50 values ranging from 2.12 µM to 6.75 µM across different cell lines. The mechanism of action was primarily through apoptosis induction and cell cycle arrest at the G1 phase .

Antimicrobial Activity

In addition to its antitumor properties, the compound's structural features suggest potential antimicrobial activity. Benzylsulfanyl groups are often associated with enhanced antibacterial properties.

Evaluation of Antimicrobial Activity

The antimicrobial activity was assessed using standard broth microdilution methods against Gram-positive and Gram-negative bacteria. Preliminary results indicated that derivatives with similar structures displayed effective inhibition against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range .

The proposed mechanisms for the biological activity of 2-(benzylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide include:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : The oxadiazole moiety may inhibit specific enzymes involved in cancer cell metabolism or bacterial cell wall synthesis.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cells can lead to apoptosis in cancer cells and inhibition of bacterial growth.

Data Summary Table

Activity Type Cell Line/Bacteria IC50/MIC (µM) Mechanism
AntitumorA5492.12Apoptosis induction
AntitumorHCC8275.13Cell cycle arrest
AntimicrobialStaphylococcus aureus4.0Cell wall synthesis inhibition
AntimicrobialEscherichia coli3.5Cell wall synthesis inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(benzylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide, and how can reaction conditions be optimized?

  • Answer : The synthesis involves multi-step reactions, including amidation, cyclization, and sulfanyl group introduction. Key steps include:

  • Amidation : Reacting intermediates with acetic acid derivatives under basic conditions (e.g., NaOH/K₂CO₃) in polar aprotic solvents like DMF .
  • Oxadiazole Formation : Cyclization of thiosemicarbazide precursors using dehydrating agents (e.g., POCl₃) at controlled temperatures (60–80°C) .
  • Optimization : Yield improvements require precise stoichiometry, inert atmospheres (N₂/Ar), and pH control (e.g., pH 7–8 for amidation). Reflux in toluene or DMF enhances reaction efficiency .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and connectivity, with characteristic shifts for oxadiazole (δ 8.5–9.5 ppm) and benzylsulfanyl groups (δ 3.5–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Answer :

  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme Inhibition : Fluorescence-based assays targeting enzymes like acetylcholinesterase or cyclooxygenase-2 (COX-2) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How does the oxadiazole ring and benzylsulfanyl moiety influence this compound’s interaction with biological targets?

  • Answer :

  • Oxadiazole : Acts as a bioisostere for ester/carbamate groups, enhancing metabolic stability. Its electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites .
  • Benzylsulfanyl : Enhances lipophilicity, improving membrane permeability. The sulfur atom may coordinate with metal ions in catalytic sites (e.g., zinc-dependent proteases) .
  • Methodological Insight : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding modes and stability .

Q. How can contradictory data in reported biological activities of sulfanyl acetamide derivatives be resolved?

  • Answer : Contradictions often arise from assay variability or substituent effects. Strategies include:

  • Meta-Analysis : Cross-referencing IC₅₀ values across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Structure-Activity Relationship (SAR) : Systematic modification of substituents (e.g., oxan-4-yl vs. phenyl groups) to isolate activity contributors .
  • Dose-Response Curves : Re-evaluating activity across a broader concentration range (e.g., 0.1–100 µM) to confirm potency thresholds .

Q. What computational approaches are effective in predicting this compound’s pharmacokinetic properties?

  • Answer :

  • ADME Prediction : Tools like SwissADME estimate permeability (LogP), bioavailability (Lipinski’s Rule of Five), and metabolic susceptibility .
  • Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) for reactivity insights .
  • QSAR Modeling : Regression models correlating structural descriptors (e.g., polar surface area) with biological activity .

Q. How can reaction intermediates be stabilized during synthesis to prevent degradation?

  • Answer :

  • Intermediate Isolation : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to remove reactive byproducts .
  • Low-Temperature Storage : Store intermediates at –20°C under nitrogen to prevent oxidation of sulfanyl groups .
  • In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and halt at optimal conversion points .

Data Analysis and Optimization

Q. What statistical methods are recommended for analyzing dose-response relationships in biological assays?

  • Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ .
  • ANOVA with Post Hoc Tests : Compare activity across derivatives (p < 0.05 threshold) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in SAR datasets to identify critical structural features .

Q. How can regioselectivity challenges in oxadiazole ring formation be addressed?

  • Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., benzylsulfanyl) during cyclization to direct regiochemistry .
  • Microwave-Assisted Synthesis : Accelerate reaction kinetics to favor thermodynamically stable products .
  • Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states and improve selectivity .

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